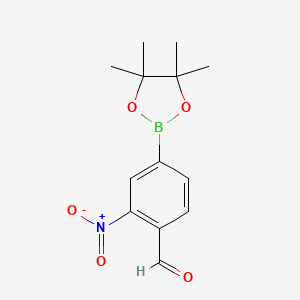

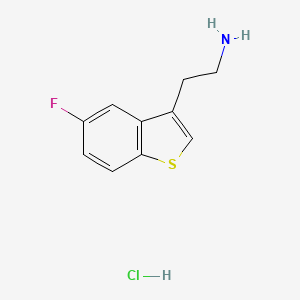

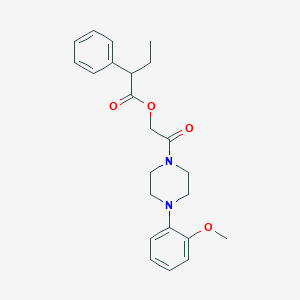

![molecular formula C13H13N3O3S B2359379 4-[4-(4-硝基苯基)-1,3-噻唑-2-基]吗啉 CAS No. 125488-18-8](/img/structure/B2359379.png)

4-[4-(4-硝基苯基)-1,3-噻唑-2-基]吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]morpholine” is a chemical compound with the molecular weight of 291.33 . It has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .

Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance .Molecular Structure Analysis

In the crystal, the molecule exhibits an approximately CS -symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the title compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis

The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .科学研究应用

药物化学

4-(4-硝基苯基)硫代吗啉可作为相应的4-硫代吗啉基苯胺的前体,它是药物化学中一个有价值的结构单元 。研究人员已经探索了它在以下领域的应用:

a. 抗糖尿病药物:该化合物已被研究用于抗糖尿病药物的开发。通过还原硝基,得到的4-硫代吗啉基苯胺可作为酰胺偶联反应的结构单元。

b. 抗偏头痛药物:研究已经探索了它在开发抗偏头痛药物中的作用。硫代吗啉基,含硫原子,有助于增加亲脂性,并且由于易氧化而代表一个代谢上的软点。

c. 激酶抑制剂:研究人员已经检查了它的激酶抑制特性。该化合物可能通过抑制特定激酶来调节细胞信号通路。

d. 逆转录酶抑制剂:4-(4-硝基苯基)硫代吗啉已被评估为潜在的逆转录酶抑制剂。这些抑制剂靶向参与RNA病毒(如HIV)复制的病毒酶。

e. 抗生素和抗真菌剂:它的结构特征使其成为抗生素和抗真菌药物开发的一个有趣候选物。研究人员探索它对细菌和真菌病原体的功效。

f. 抗分枝杆菌剂:鉴于结核病的全球挑战,像4-(4-硝基苯基)硫代吗啉这样的化合物正在被研究,以了解其作为抗分枝杆菌剂的潜力。

催化

除了药物化学,该化合物还具有催化应用:

a. 更清洁的还原反应:在硼氢化钠 (NaBH₄) 的存在下,4-(4-硝基苯基)硫代吗啉可以进行更清洁的还原反应。研究人员已经使用它来还原各种底物。

b. 吩噻嗪染料降解:使用该化合物成功制备了用金纳米粒子 (AuNPs-HNT) 修饰的埃洛石纳米管。 这些 AuNPs-HNT 对吩噻嗪染料(如天青 B (AZB) 和甲苯胺蓝 O (TBO))的降解表现出催化活性 。

作用机制

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound interacts with multiple targets, each playing a role in the observed effects.

Mode of Action

The thiazole ring, a key structural component of the compound, is known to interact with biological targets through electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . These interactions can lead to changes in the function of the target molecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that the compound affects multiple pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The thiomorpholine group in the compound is known to increase lipophilicity and represents a metabolically soft spot due to easy oxidation . These properties could influence the compound’s bioavailability.

Result of Action

Based on the known biological activities of thiazole derivatives , the compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

属性

IUPAC Name |

4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-16(18)11-3-1-10(2-4-11)12-9-20-13(14-12)15-5-7-19-8-6-15/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNCUESNGZMFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

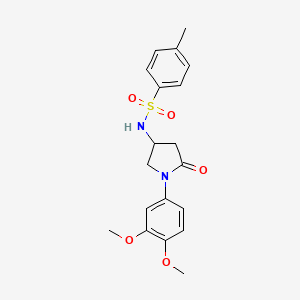

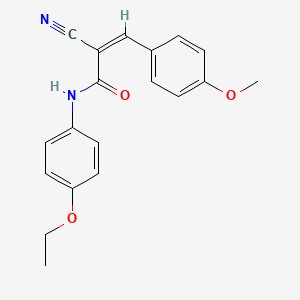

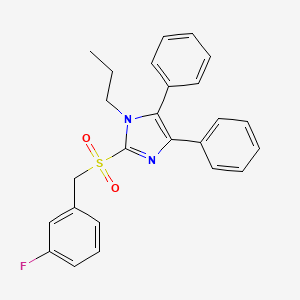

![7-Ethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2359297.png)

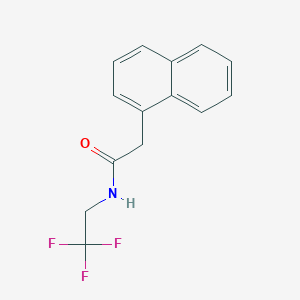

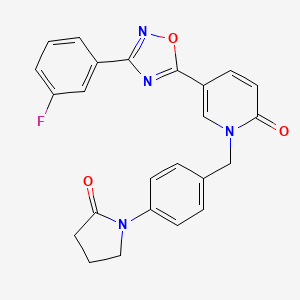

![(E)-5-bromo-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2359306.png)

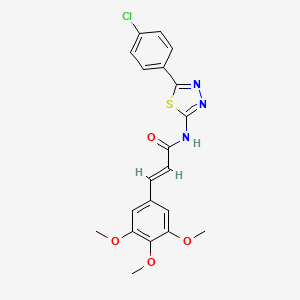

![2-[4-(2-Pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2359307.png)

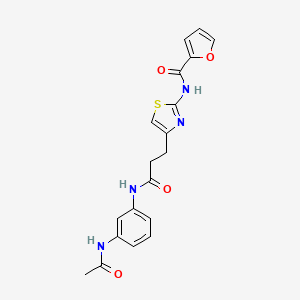

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2359311.png)